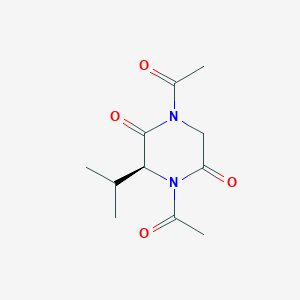
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazinedione ring and the introduction of the acetyl and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, asthma, and COPD.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells. This results in anti-inflammatory and bronchodilator effects. The compound also modulates various signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-: A similar compound with slight structural differences.
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, ®-: The enantiomer of the (S)-form, with different biological activity.
Other Piperazinedione Derivatives: Compounds with variations in the acetyl and isopropyl groups.
Uniqueness
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- is unique due to its specific stereochemistry and selective inhibition of phosphodiesterase enzymes. This gives it distinct therapeutic properties compared to other similar compounds.
Properties
CAS No. |
75525-21-2 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
(3S)-1,4-diacetyl-3-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C11H16N2O4/c1-6(2)10-11(17)12(7(3)14)5-9(16)13(10)8(4)15/h6,10H,5H2,1-4H3/t10-/m0/s1 |
InChI Key |
RPWRPASEOIGKGA-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
Canonical SMILES |
CC(C)C1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


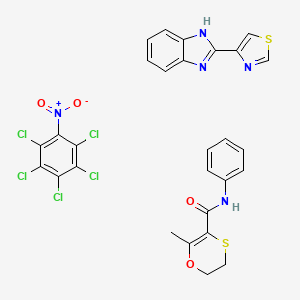
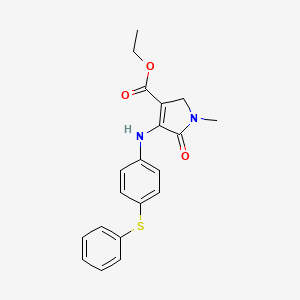

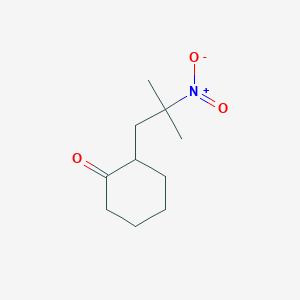
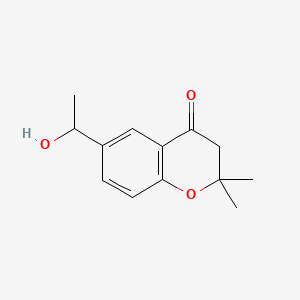
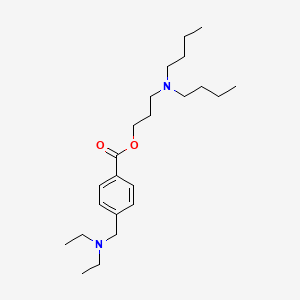
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
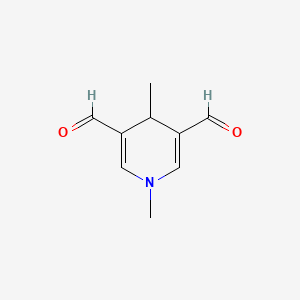
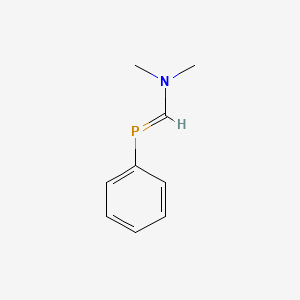
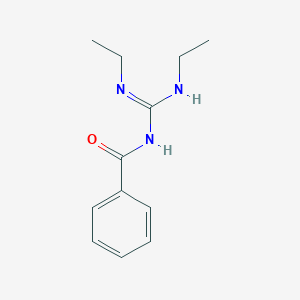
![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)
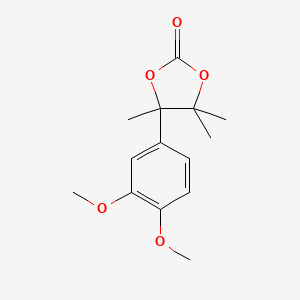

![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
